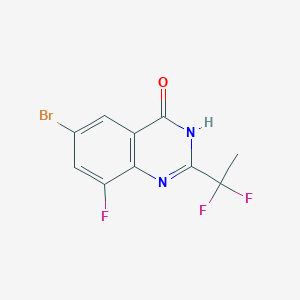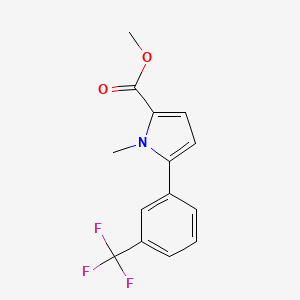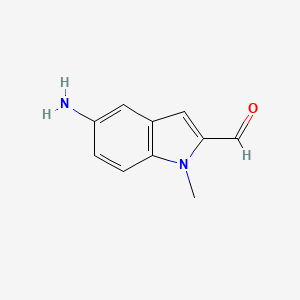![molecular formula C24H29N5O4S B14801931 1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)
1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the thiomorpholine and naphthalene groups. The final step involves the formation of the urea linkage. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to precisely control reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism by which Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.
類似化合物との比較
Similar Compounds
Urea, N-(1,1-dimethylethyl)-: A simpler compound with similar functional groups but lacking the pyrazole and naphthalene rings.
Thiomorpholine derivatives: Compounds with similar thiomorpholine groups but different substituents.
Pyrazole derivatives: Compounds with the pyrazole ring but different functional groups attached.
Uniqueness
What sets Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- apart from similar compounds is its combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C24H29N5O4S |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
1-[5-tert-butyl-2-[2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]pyrazol-3-yl]-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C24H29N5O4S/c1-24(2,3)20-15-21(29(27-20)16-22(30)28-10-12-34(32,33)13-11-28)26-23(31)25-19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,10-13,16H2,1-3H3,(H2,25,26,31) |
InChIキー |
ZTXJXRZDKINTFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)CC(=O)N4CCS(=O)(=O)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol](/img/structure/B14801878.png)

![2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide](/img/structure/B14801889.png)
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)
![methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride](/img/structure/B14801900.png)

![Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801910.png)
![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)

![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)

